3-hydroxy-3,3-diphenylpropanamide

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

3-Hydroxy-3,3-diphenylpropanamide (CAS 52042-99-6; molecular formula C15H15NO2; molecular weight 241.29 g/mol) is a β-hydroxy primary amide bearing two geminal phenyl groups at the β-carbon. It is cataloged under synonyms including 3,3-Diphenylhydracrylamide and Hydracrylamide, 3,3-diphenyl-.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 52042-99-6
Cat. No. B6351888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-3,3-diphenylpropanamide
CAS52042-99-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)N)(C2=CC=CC=C2)O
InChIInChI=1S/C15H15NO2/c16-14(17)11-15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,18H,11H2,(H2,16,17)
InChIKeyIOSAWBDBYBHAQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3,3-diphenylpropanamide (CAS 52042-99-6): A β-Hydroxy Amide Scaffold for Diphenylpropanoid Research and Chemical Synthesis


3-Hydroxy-3,3-diphenylpropanamide (CAS 52042-99-6; molecular formula C15H15NO2; molecular weight 241.29 g/mol) is a β-hydroxy primary amide bearing two geminal phenyl groups at the β-carbon. It is cataloged under synonyms including 3,3-Diphenylhydracrylamide and Hydracrylamide, 3,3-diphenyl- [1]. The compound is commercially available as a research chemical at 97% purity from multiple vendors and is classified as non-hazardous for transport under DOT/IATA regulations . Its physicochemical profile includes a predicted logP of 2.50, a polar surface area of 63.32 Ų, two hydrogen bond donors (the –OH and –NH2 groups of the primary amide), and two hydrogen bond acceptors [1]. The compound is achiral at the β-position despite the presence of the hydroxyl group, as the two identical phenyl substituents eliminate stereogenicity—a feature that distinguishes it from many β-hydroxy carbonyl analogs used in medicinal chemistry [1].

Why 3-Hydroxy-3,3-diphenylpropanamide Cannot Be Interchanged with Closest Structural Analogs in Diphenylpropanoid Research


Within the diphenylpropanoid chemical space, small structural modifications produce profound functional divergence. The carboxylic acid analog 3-hydroxy-3,3-diphenylpropanoic acid (CAS 3609-48-1) demonstrates anti-inflammatory activity matching ibuprofen (ED50 approximately 51.7 µmol/kg in carrageenan-induced paw edema) via COX-2 P3 anchor site interactions [1], while the N-hydroxy hydroxamic acid analog (CHEMBL575259) targets histone deacetylase 5 (HDAC5) as a zinc-chelating inhibitor [2]. The RORγ antagonist diphenylpropanamide 4n [(±)-ML 209, CAS 1334526-14-5] achieves an IC50 of 1.1 μM against RORγt transcriptional activity and suppresses human TH17 cell differentiation at submicromolar concentrations, yet its structure differs substantially from the β-hydroxy primary amide scaffold [3]. These divergent target profiles across compounds sharing the diphenylpropanoid core demonstrate that the β-hydroxy primary amide moiety confers distinct hydrogen-bonding geometry, target recognition, and metabolic handling compared to the carboxylic acid, hydroxamic acid, or N-substituted amide congeners. Substituting one diphenylpropanoid for another without experimental validation risks selecting a compound with an entirely different biological signature.

Quantitative Differentiation Evidence for 3-Hydroxy-3,3-diphenylpropanamide (CAS 52042-99-6) Versus Structural Analogs


β-Hydroxy Primary Amide versus Carboxylic Acid: Dihydroorotase Enzyme Inhibition Profile of 3-Hydroxy-3,3-diphenylpropanamide

3-Hydroxy-3,3-diphenylpropanamide was evaluated for inhibition of dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells and produced an IC50 of 180,000 nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. By contrast, the carboxylic acid analog 3-hydroxy-3,3-diphenylpropanoic acid has no reported dihydroorotase inhibition data in the public domain, and its biological characterization has focused exclusively on anti-inflammatory activity via COX-2 interactions [2]. This represents the only quantitative enzyme inhibition datum publicly available for 3-hydroxy-3,3-diphenylpropanamide and establishes a measurable, albeit weak, interaction with the pyrimidine biosynthetic enzyme dihydroorotase that is absent from the characterization of the carboxylic acid analog. While the potency is low, this datum provides a reference point for laboratories conducting dihydroorotase-related screening or studying structure–activity relationships in diphenylpropanoid–enzyme interactions.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis Diphenylpropanoid pharmacology

Primary Amide versus Hydroxamic Acid Scaffold: Predicted Physicochemical and Drug-Likeness Comparison of 3-Hydroxy-3,3-diphenylpropanamide with N-Hydroxy-3,3-diphenylpropanamide

3-Hydroxy-3,3-diphenylpropanamide and its N-hydroxy hydroxamic acid analog (CHEMBL575259; CAS not assigned) share the same molecular formula (C15H15NO2) and molecular weight (241.29 g/mol) but differ in the position of the hydroxyl group: β-carbon (C–OH) versus amide nitrogen (N–OH). This positional isomerism produces distinct hydrogen-bonding capacities: the target compound presents two hydrogen bond donors (β-OH and –NH2) and two acceptors (C=O and β-OH), while the hydroxamic acid analog presents three donors (N–OH, –OH of hydroxamic acid, and –NH) and three acceptors [1][2]. The primary amide scaffold of 3-hydroxy-3,3-diphenylpropanamide has a polar surface area of 63.32 Ų and predicted logP of 2.50, consistent with moderate lipophilicity and blood–brain barrier permeability potential [1]. By contrast, the hydroxamic acid analog is characterized as an HDAC5 zinc-chelating inhibitor [2], a functional class associated with metal-chelating pharmacophores that can exhibit off-target metalloenzyme interactions—a liability not associated with the primary amide scaffold. This physicochemical divergence means that the two compounds, despite identical elemental composition, are not interchangeable for biological screening or medicinal chemistry campaigns.

Physicochemical profiling Drug-likeness Hydrogen bonding Scaffold differentiation

Achiral β-Hydroxy Scaffold Advantage: 3-Hydroxy-3,3-diphenylpropanamide Eliminates Stereochemical Complexity Relative to Chiral β-Hydroxy Amide and Acid Analogs

The β-carbon of 3-hydroxy-3,3-diphenylpropanamide bears a hydroxyl group and two identical phenyl substituents, rendering the molecule achiral at this position. This contrasts with the chiral (S)-3-hydroxy-N,3-diphenylpropanamide (CAS 1018832-89-7), which has one phenyl and one hydrogen at the β-carbon, creating a stereocenter that requires enantioselective synthesis or chiral resolution [1]. It also contrasts with the α-methyl-substituted carboxylic acid analog 2-methyl-3-hydroxy-3,3-diphenylpropanoic acid, which introduces an additional stereocenter and demonstrated the highest anti-inflammatory activity in the β-hydroxy-β-arylpropanoic acid series (ED50 surpassing ibuprofen) [2]. For screening and chemical biology applications, the achiral nature of 3-hydroxy-3,3-diphenylpropanamide eliminates confounding stereochemical variables: there is no enantiomeric impurity to control, no racemization liability during storage or assay, and no need for chiral analytical methods in quality control . Vendors supply the compound at 97% purity without specifying enantiomeric excess because none is applicable . This simplifies procurement specifications, analytical validation, and interpretation of biological assay results.

Stereochemistry Achiral scaffold Synthetic tractability Quality control

Thermal Stability and Storage Specifications: 3-Hydroxy-3,3-diphenylpropanamide Offers Defined Long-Term Storage Parameters Versus Undefined Stability of Reactive Analogs

3-Hydroxy-3,3-diphenylpropanamide has a reported boiling point of 498.2 °C at 760 mmHg and a flash point of 255.1 °C, with a density of 1.2 g/cm³ . Commercial suppliers specify long-term storage in a cool, dry place and classify the compound as non-hazardous for DOT/IATA transport . In contrast, the hydroxamic acid analog N-hydroxy-3,3-diphenylpropanamide, bearing the reactive N–OH moiety characteristic of hydroxamic acids, is documented as a metal-chelating HDAC inhibitor whose stability under standard laboratory storage conditions has not been publicly characterized [1]. Hydroxamic acids as a compound class are known to undergo hydrolysis, oxidation, and Lossen rearrangement under certain conditions. While no accelerated stability study directly comparing these two compounds is publicly available, the primary amide functional group of 3-hydroxy-3,3-diphenylpropanamide is inherently more chemically stable than the hydroxamic acid group toward hydrolysis and redox degradation, based on well-established amide vs. hydroxamate reactivity principles. The defined boiling point and flash point data for the target compound further support procurement and safe-handling decisions where thermal stability parameters are required for shipping, storage, or experimental planning.

Compound stability Storage specifications Procurement logistics Thermal properties

Recommended Procurement and Research Application Scenarios for 3-Hydroxy-3,3-diphenylpropanamide (CAS 52042-99-6)


Chemical Biology Probe Development: Diphenylpropanoid Scaffold with Defined Dihydroorotase Interaction

For laboratories investigating pyrimidine biosynthesis pathways or screening compound libraries against dihydroorotase (EC 3.5.2.3), 3-hydroxy-3,3-diphenylpropanamide provides a structurally defined diphenylpropanoid starting point with a measured IC50 of 180 µM against the mouse Ehrlich ascites enzyme [1]. This weak but quantifiable target engagement distinguishes it from the carboxylic acid analog 3-hydroxy-3,3-diphenylpropanoic acid, which has no reported dihydroorotase activity and is instead characterized as an anti-inflammatory agent with COX-2 interactions [2]. Researchers can use this compound as a tool for understanding how β-hydroxy primary amide geometry affects dihydroorotase binding, or as a reference compound in enzymatic assay development. The achiral nature of the scaffold eliminates enantiomer-related variability in dose–response experiments, simplifying data interpretation .

Medicinal Chemistry SAR Campaigns: Primary Amide Scaffold Differentiation from Hydroxamic Acid and Carboxylic Acid Congeners

Medicinal chemistry teams exploring diphenylpropanoid-based inhibitors can use 3-hydroxy-3,3-diphenylpropanamide to probe the pharmacological consequences of the primary amide functional group versus the carboxylic acid or hydroxamic acid alternatives. The compound presents a hydrogen bond donor/acceptor profile (2 HBD, 2 HBA) and polar surface area (63.32 Ų) distinct from the hydroxamic acid analog (3 HBD, 3 HBA; HDAC5 zinc-chelating activity) and the carboxylic acid analog (COX-2 P3 site interactions) [2][3]. This scaffold-level differentiation enables systematic exploration of how the primary amide motif modulates target selectivity, physicochemical properties, and off-target liability profiles within a conserved diphenylpropanoid core [4].

Synthetic Chemistry: Building Block for Diphenylpropanamide Derivatives and RORγ Antagonist Analog Generation

3-Hydroxy-3,3-diphenylpropanamide serves as a synthetic intermediate for generating structurally diverse diphenylpropanamide derivatives, including analogs within the RORγ antagonist chemical series exemplified by (±)-ML 209 (diphenylpropanamide 4n, RORγt IC50 = 1.1 µM) [5]. The β-hydroxy group provides a handle for further derivatization (e.g., O-alkylation, acylation, or oxidation to the ketone), while the primary amide can be dehydrated to the nitrile or converted to N-substituted amides. The compound's defined thermal stability (boiling point 498.2 °C; flash point 255.1 °C) and non-hazardous transport classification facilitate procurement and laboratory handling for multi-step synthetic sequences . The commercial availability at 97% purity from multiple vendors ensures reproducible starting material quality across synthetic batches .

Physicochemical Screening Libraries: Achiral β-Hydroxy Amide for Permeability and Metabolic Stability Profiling

For drug discovery programs requiring achiral β-hydroxy amide compounds in physicochemical screening cascades (e.g., logP determination, PAMPA permeability, microsomal stability), 3-hydroxy-3,3-diphenylpropanamide offers a gem-diphenyl-substituted scaffold that eliminates stereochemical complexity while retaining key physicochemical features relevant to CNS drug design (predicted logP 2.50; PSA 63.32 Ų) [1]. The absence of a stereocenter distinguishes this compound from chiral β-hydroxy amide analogs such as (S)-3-hydroxy-N,3-diphenylpropanamide (CAS 1018832-89-7), which require enantiomeric purity specifications and chiral analytical methods [6]. Laboratories building compound collections for high-throughput physicochemical profiling can procure this compound with simplified quality control requirements, as chemical purity (97%) alone defines the acceptance criterion without the need for enantiomeric excess determination .

Quote Request

Request a Quote for 3-hydroxy-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.